Diethylstilbestrol

Description

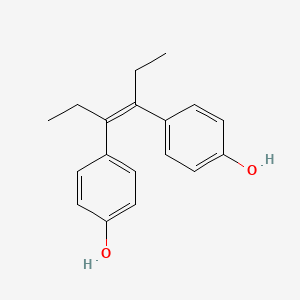

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63528-82-5 (di-hydrochloride salt) | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020465 | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Small plates from benzene | |

CAS No. |

56-53-1, 22610-99-7, 6898-97-1 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 to 342 °F (NTP, 1992), 169-172 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Diethylstilbestrol on Estrogen Receptors

Abstract

Diethylstilbestrol (DES), a potent nonsteroidal synthetic estrogen, has a complex and multifaceted mechanism of action primarily mediated through its interaction with estrogen receptors (ERs).[1][2] This guide provides a comprehensive technical overview of the molecular intricacies governing DES's effects, from its high-affinity binding to ERα and ERβ to the subsequent conformational changes that dictate downstream genomic and non-genomic signaling cascades. We will explore how DES, acting as a powerful ER agonist, modulates gene expression by recruiting co-regulators and binding to estrogen response elements (EREs), and how these actions differ from those of the endogenous estrogen, 17β-estradiol.[1][3] Furthermore, this document details established in vitro methodologies, including receptor binding assays, reporter gene assays, and co-regulator recruitment assays, providing researchers with the foundational knowledge to investigate the nuanced activities of DES and other estrogenic compounds. The profound and often detrimental physiological effects of DES, particularly following developmental exposure, are rooted in these fundamental receptor-level interactions.[1][4]

Introduction

First synthesized in 1938, this compound (DES) is a nonsteroidal estrogen that was once widely prescribed to pregnant women to prevent miscarriages.[1][5] This practice was discontinued after its association with a rare vaginal cancer, clear cell adenocarcinoma, in the daughters of women who used the drug during pregnancy was discovered.[1][6] DES exerts its potent estrogenic effects by mimicking endogenous estrogens and binding to estrogen receptors (ERs), which are members of the nuclear receptor superfamily.[1][2] There are two primary subtypes of estrogen receptors, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles.[1][2] Understanding the precise mechanism by which DES interacts with these receptors is crucial for elucidating its therapeutic applications and its profound toxicity.[1][7][8]

Part 1: Molecular Interaction of DES with Estrogen Receptors

The initial and most critical step in the mechanism of action of DES is its direct binding to estrogen receptors. This interaction is characterized by high affinity and leads to significant structural changes in the receptor, which in turn dictate the downstream cellular responses.

Section 1.1: Binding Affinity and Receptor Subtype Selectivity

DES is a high-affinity ligand for both ERα and ERβ.[1][2][9] In fact, studies have shown that DES can exhibit a greater binding affinity for both ER subtypes compared to the endogenous hormone 17β-estradiol (E2).[9][10][11] Specifically, DES has been reported to have approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively.[9] Despite its strong binding to both receptors, some evidence suggests a several-fold preference for the activation of ERβ over ERα.[9]

| Ligand | Receptor Subtype | Relative Binding Affinity (RBA) % (E2 = 100%) |

| 17β-Estradiol (E2) | ERα | 100 |

| ERβ | 100 | |

| This compound (DES) | ERα | ~245 - 468[9][10] |

| ERβ | ~295[9] | |

| Ethinyl Estradiol (EE2) | ERα | >100[11] |

| 4-hydroxytamoxifen | ERα | >100[11] |

| meso-hexestrol | ERα | >100[11] |

Table 1: Comparative binding affinities of DES and other estrogenic compounds to estrogen receptors. The data indicates that DES binds with a significantly higher affinity than the natural ligand, E2.

Section 1.2: The DES-Induced Conformational Change

Upon binding, DES induces a critical conformational change in the estrogen receptor.[2] This structural rearrangement is essential for the subsequent steps in the signaling cascade. The ligand binding domain (LBD) of the ER undergoes a significant alteration, leading to the repositioning of a region known as Helix 12. This repositioning creates a surface that is recognized by co-regulator proteins. The specific conformation induced by DES is thought to be a key determinant of its potent agonist activity.

Section 1.3: Differential Recruitment of Co-regulators

The DES-ER complex serves as a docking site for a variety of nuclear co-regulator proteins, which can either be co-activators or co-repressors.[3] The recruitment of these co-regulators is a pivotal step that fine-tunes the transcriptional activity of the receptor. Studies have shown that DES and E2, despite both being ERα agonists, can induce differential binding of the receptor to co-regulator motifs.[3][12][13] For instance, DES has been shown to modulate the interaction of ERα with co-activators like NCOA1 (SRC-1) and co-repressors.[3][14] This differential co-regulator recruitment may underlie the distinct and more toxic biological profile of DES compared to E2.[3][12][13] The ability of DES to influence the balance of co-activator and co-repressor binding contributes to its potent and sometimes aberrant gene regulation.[14]

Part 2: Downstream Signaling Pathways Activated by DES

The binding of DES to estrogen receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.

Section 2.1: Genomic Signaling Pathway

The classical and best-characterized pathway of DES action is the genomic signaling pathway, which involves the regulation of gene transcription.

-

Receptor Dimerization and Nuclear Translocation : After DES binds to the ER in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[15]

-

Binding to Estrogen Response Elements (EREs) : These receptor dimers are then translocated into the nucleus.[1][7][8] In the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1][2][15]

-

Gene Transcription : The binding of the DES-ER complex to EREs, along with the recruited co-activators, initiates the transcription of target genes.[1] These genes are involved in a wide array of cellular processes, including cell growth, proliferation, and differentiation.[1][2] The potent and prolonged activation of these genes by DES can disrupt normal hormonal balance and lead to adverse health outcomes.[1]

Caption: Classical Genomic Signaling Pathway of DES.

Section 2.2: Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, DES can also elicit rapid cellular effects through non-genomic signaling.[16] This pathway is initiated by a subpopulation of estrogen receptors located at the plasma membrane.[17]

-

Membrane Receptor Activation : DES binds to membrane-associated ERs (mERs).

-

Kinase Cascade Activation : This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[18]

-

Rapid Cellular Responses : These signaling cascades can lead to a variety of rapid cellular responses that are independent of gene transcription.

Caption: Non-Genomic Signaling Pathway of DES.

Part 3: Experimental Protocols for Studying the DES-ER Interaction

A variety of in vitro assays are available to dissect the interactions between DES and estrogen receptors.[15][19][20] These assays are crucial for characterizing the estrogenic activity of compounds and for drug development.

Section 3.1: Estrogen Receptor Competitive Ligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.[15]

Methodology:

-

Preparation of ER : Isolate ER from a suitable source, such as rat uterine cytosol or recombinant human ER.

-

Incubation : Incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]E2) with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (DES).

-

Separation : Separate the receptor-bound and unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

-

Quantification : Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis : Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated.

Section 3.2: Reporter Gene Assay

This assay measures the ability of a compound to activate ER-mediated gene transcription.[15]

Methodology:

-

Cell Culture and Transfection : Culture a suitable cell line (e.g., MCF-7, HeLa) and transfect them with two plasmids: one expressing the ER (if not endogenously expressed) and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).[15][19]

-

Treatment : Treat the transfected cells with various concentrations of the test compound (DES).

-

Cell Lysis and Assay : After an incubation period, lyse the cells and measure the activity of the reporter enzyme.

-

Data Analysis : Plot the reporter gene activity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Section 3.3: Co-regulator Recruitment Assay (e.g., TR-FRET)

This assay measures the ligand-dependent interaction between the ER and a specific co-regulator peptide.[21][22]

Methodology:

-

Reagents : Utilize a tagged ER ligand-binding domain (LBD) (e.g., GST-ER LBD), a labeled co-regulator peptide (e.g., biotinylated SRC-1 peptide), and detection reagents for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as a europium-labeled anti-GST antibody and streptavidin-allophycocyanin.[21][22]

-

Incubation : In a microplate, incubate the ER LBD, the co-regulator peptide, and the detection reagents in the presence of the test compound (DES).

-

FRET Measurement : If DES promotes the interaction between the ER LBD and the co-regulator peptide, the donor (europium) and acceptor (allophycocyanin) will be brought into close proximity, resulting in a FRET signal.[21][22]

-

Data Analysis : The intensity of the FRET signal is proportional to the extent of co-regulator recruitment.

Caption: Workflow for a TR-FRET based co-regulator recruitment assay.

Conclusion

The mechanism of action of this compound on estrogen receptors is a complex interplay of high-affinity binding, induction of specific receptor conformations, and the subsequent modulation of genomic and non-genomic signaling pathways. Its potency as an estrogen agonist is a direct result of these molecular interactions. The long-lasting and detrimental health effects associated with DES exposure, particularly during development, underscore the critical importance of understanding how endocrine-disrupting chemicals can hijack and perturb normal hormonal signaling.[4][23] The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of DES and other estrogenic compounds, contributing to a deeper understanding of endocrine disruption and aiding in the development of safer therapeutic agents.

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

This compound - Wikipedia. Retrieved from [Link]

-

What is the mechanism of this compound Diphosphate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Evaluation of in vitro assays for determination of estrogenic activity in the environment. Retrieved from [Link]

-

Evaluation of in vitro assays for determination of estrogenic activity in the environment. Retrieved from [Link]

-

DES biological actions involving receptor mediated activities as a mechanism for its toxicity. (2017-10-30). Retrieved from [Link]

-

(PDF) The Role of the Estrogen Receptor in this compound Toxicity - ResearchGate. (2025-08-05). Retrieved from [Link]

-

The role of the estrogen receptor in this compound toxicity - PubMed. Retrieved from [Link]

-

Molecular structures of metabolites and analogues of this compound and their relationship to receptor binding and biological activity - PubMed. Retrieved from [Link]

-

Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations - PubMed. Retrieved from [Link]

-

In utero exposure to this compound (DES) or bisphenol-A (BPA) increases EZH2 expression in the mammary gland: an epigenetic mechanism linking endocrine disruptors to breast cancer - PubMed. Retrieved from [Link]

-

A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed. Retrieved from [Link]

-

Homogeneous in Vitro Functional Assay for Estrogen Receptors: Coactivator Recruitment | Molecular Endocrinology | Oxford Academic. Retrieved from [Link]

-

Quantitative comparisons of in vitro assays for estrogenic activities - PMC - NIH. Retrieved from [Link]

-

Exposure to this compound during sensitive life stages: a legacy of heritable health effects. Retrieved from [Link]

-

Developmental this compound exposure alters genetic pathways of uterine cytodifferentiation - PubMed. Retrieved from [Link]

-

Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - NIH. (2020-02-22). Retrieved from [Link]

-

Structural Basis for the Deactivation of the Estrogen-related Receptor by this compound or 4-Hydroxytamoxifen and Determinants of Selectivity - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Ligand-dependent differences in the ability of ERalpha and ERbeta to recruit coactivator proteins - this compound. (2018-02-10). Retrieved from [Link]

-

The relative binding affinity of this compound to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed. Retrieved from [Link]

-

Developmental DES exposure alters genetic pathways of uterine cytodifferentiation. (2017-12-07). Retrieved from [Link]

-

(PDF) Developmental this compound Exposure Alters Genetic Pathways of Uterine Cytodifferentiation - ResearchGate. (2025-08-06). Retrieved from [Link]

-

This compound (T3D4744) - T3DB. (2014-09-11). Retrieved from [Link]

-

Chemical structures of this compound (DES), 17estradiol (E 2 ),... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed. (2020-02-22). Retrieved from [Link]

-

Direct estradiol and this compound actions on early- versus late-stage prostate cancer cells - PubMed. (2014-09-11). Retrieved from [Link]

-

(PDF) Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - ResearchGate. Retrieved from [Link]

-

Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands - Oxford Academic. Retrieved from [Link]

-

Summary of the key differences between genomic and nongenomic... - ResearchGate. Retrieved from [Link]

-

This compound Modifies the Structure of Model Membranes and Is Localized Close to the First Carbons of the Fatty Acyl Chains - PMC - NIH. Retrieved from [Link]

-

Ontogenic expression of estrogen receptor coactivators in the reproductive tract of female mice neonatally exposed to this compound - PubMed. Retrieved from [Link]

-

This compound DES and Epigenetics Studies. Retrieved from [Link]

-

This compound - Pharmaceuticals - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Cooperative Activation of Cyclin D1 and Progesterone Receptor Gene Expression by the SRC-3 Coactivator and SMRT Corepressor - PMC - NIH. (2010-04-14). Retrieved from [Link]

-

Structures of synthetic therapeutic drugs: (a) this compound; (b)... - ResearchGate. Retrieved from [Link]

-

Research Note: this compound reduces primordial germ cells in male Japanese quail - PMC - PubMed Central. Retrieved from [Link]

-

Molecular conformation, receptor binding and hormone action of this compound derivatives - ResearchGate. (2015-06-23). Retrieved from [Link]

-

The Effects of this compound on Embryonic Development | Embryo Project Encyclopedia. (2010-09-12). Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Diphosphate? [synapse.patsnap.com]

- 3. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to this compound during sensitive life stages: a legacy of heritable health effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]

- 6. The Effects of this compound on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. The role of the estrogen receptor in this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. The relative binding affinity of this compound to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ligand-dependent differences in the ability of ERalpha and ERbeta to recruit coactivator proteins [this compound.co.uk]

- 15. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 16. researchgate.net [researchgate.net]

- 17. This compound Modifies the Structure of Model Membranes and Is Localized Close to the First Carbons of the Fatty Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct estradiol and this compound actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 20. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Diethylstilbestrol (DES)

This guide provides a comprehensive overview of the fundamental chemical and physical properties of Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, spectral, and physicochemical characteristics of DES, alongside its mechanism of action and relevant analytical methodologies. The structure of this guide is tailored to present the information in a logical flow, beginning with the foundational properties and progressing to its biological interactions and analytical considerations.

Core Molecular and Physical Characteristics

This compound (DES) is a stilbenoid, characterized by a central carbon-carbon double bond that confers geometric isomerism. The biologically active form is the trans-isomer, which is more stable and commercially utilized.[1] Its structure, while not steroidal, mimics the spatial arrangement of estradiol, allowing it to function as a potent estrogen receptor agonist.[2]

Chemical and Physical Data Summary

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | [3] |

| Synonyms | Stilbestrol, (E)-Diethylstilbestrol, DES | [4][5] |

| CAS Number | 56-53-1 | [3] |

| Molecular Formula | C₁₈H₂₀O₂ | [3] |

| Molecular Weight | 268.35 g/mol | [6] |

| Appearance | White to off-white crystalline powder; odorless | [3][4] |

| Melting Point | 169–174 °C | [1][7][8] |

| pKa (acidic) | 9.02 - 9.13 (phenolic hydroxyl groups) | [1][7] |

| LogP (Octanol/Water) | 5.07 | [1][3] |

| Water Solubility | 12 mg/L (at 25°C); Practically insoluble | [1][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, DMSO, and fatty oils. | [3][9] |

| Approx. 30 mg/mL in Ethanol, DMSO, and DMF. | [10][11] | |

| Approx. 0.15 mg/mL in Ethanol:PBS (1:5, pH 7.2). | [10] |

Structural Elucidation and Spectroscopic Profile

A thorough understanding of a compound's spectroscopic fingerprint is critical for its identification, quantification, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the molecular structure of DES.

-

¹H-NMR: The ¹H-NMR spectrum of trans-DES is characterized by distinct signals corresponding to the aromatic protons on the two phenyl rings, the quartet and triplet signals of the methylene and methyl protons of the two ethyl groups, respectively, and the singlets for the phenolic hydroxyl protons.[10][12] The specific chemical shifts and coupling constants provide definitive proof of the molecule's connectivity and stereochemistry.

-

¹³C-NMR: The ¹³C-NMR spectrum complements the proton data, showing characteristic signals for the aromatic carbons, the sp² hybridized carbons of the central double bond, and the sp³ hybridized carbons of the ethyl side chains.[13]

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight and fragmentation pattern of DES, which is crucial for its detection in complex matrices.

-

Ionization: In Liquid Chromatography-Mass Spectrometry (LC-MS), DES is typically analyzed using electrospray ionization (ESI), often in negative ion mode to form the deprotonated molecule [M-H]⁻ at m/z 267.1.[1][14]

-

Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ precursor ion reveals characteristic fragment ions. Common fragmentation pathways involve the loss of alkyl and aryl groups.[7] Key product ions observed include those at m/z 237 (loss of an ethyl radical) and m/z 251 (loss of a methyl radical), providing high specificity for quantification.[14] An ion at m/e 165 has also been noted as a characteristic fragment in the spectra of DES and related compounds.[7]

UV-Visible Spectroscopy

DES possesses chromophores that absorb ultraviolet light, a property leveraged in spectrophotometric and HPLC-UV detection methods. The UV spectrum of DES is sensitive to pH due to the phenolic hydroxyl groups.

-

In acidic solution: A maximum absorption (λmax) is observed around 232 nm.[3]

-

In basic solution: The λmax shifts to approximately 245 nm due to the deprotonation of the phenolic groups.[3]

Mechanism of Action: Estrogen Receptor Signaling

The biological and toxicological effects of DES are primarily mediated through its interaction with estrogen receptors (ERs). As a potent synthetic estrogen, it binds to both ERα and ERβ, initiating a cascade of molecular events that alter gene expression.[8][15]

The Canonical Signaling Pathway

The primary mechanism of DES action follows the canonical pathway for steroid hormone receptors.

-

Ligand Binding: DES, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[16]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.[16]

-

DNA Binding: The dimer's DNA-binding domain interacts with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8]

-

Recruitment of Co-regulators: The ligand-bound ER recruits a suite of co-regulatory proteins, including coactivators like Steroid Receptor Coactivator-1 (SRC-1), GR-interacting protein-1 (GRIP1), p300, and NCOA1, which possess histone acetyltransferase (HAT) activity. This complex remodels chromatin, making the DNA more accessible for transcription.

-

Gene Transcription: The assembled complex recruits the basal transcription machinery (e.g., RNA polymerase II), initiating the transcription of target genes.[8]

The toxic and developmental effects of DES are linked to its ability to dysregulate the expression of critical developmental genes, such as those in the Hoxa and Wnt families, which are essential for the proper morphogenesis of the reproductive tract.[14]

Caption: Fig 1: Canonical Signaling Pathway of this compound (DES)

Experimental Protocols for Analysis

Accurate and sensitive analytical methods are essential for monitoring DES in pharmaceutical formulations, biological samples, and environmental matrices. The following sections outline standard workflows for its quantification.

Protocol: Quantification of DES in Plasma by LC-MS/MS

This protocol is based on established methods for the sensitive detection of DES in biological fluids.[13]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma in a polypropylene tube, add an internal standard (e.g., deuterated DES). b. Add 100 µL of sodium tetraborate solution to alkalize the sample. c. Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes. d. Centrifuge at 4000 rpm for 10 minutes to separate the layers. e. Transfer the upper organic layer (MTBE) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- HPLC System: Standard HPLC or UHPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).[13]

- Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v) with a modifier like 0.2 mmol/L ammonium acetate.[13]

- Flow Rate: 0.3 mL/min.[13]

- Injection Volume: 10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization (ESI), Negative Mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- DES Transition: m/z 267.2 → 237.2[13]

- Internal Standard Transition: (Specific to the standard used).

3. Data Analysis: a. Generate a calibration curve using standards of known DES concentrations. b. Quantify DES in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Fig 2: Workflow for DES Quantification by LC-MS/MS

Protocol: Purity Analysis by HPLC with Fluorescence Detection

This method is suitable for analyzing the purity of a DES substance or its concentration in formulations, leveraging its native fluorescence after photochemical derivatization.

1. Standard and Sample Preparation: a. Prepare a stock solution of DES reference standard in methanol (e.g., 1 mg/mL). b. Create a series of working standards by diluting the stock solution with the mobile phase. c. Prepare the sample solution by accurately weighing and dissolving the test substance in methanol to a known concentration.

2. HPLC-FLD Conditions:

- HPLC System: Standard HPLC with a fluorescence detector and an in-line photochemical reactor.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

- Flow Rate: 1.0 mL/min.

- Photochemical Reactor: Positioned between the column and the detector. The UV lamp in the reactor converts trans-DES into a highly fluorescent phenanthrene-type derivative.

- Fluorescence Detector:

- Excitation Wavelength: ~280 nm.

- Emission Wavelength: ~380 nm.

3. Data Analysis: a. Inject the standards and sample solutions. b. Identify the DES peak based on its retention time. c. Calculate the purity or concentration of DES in the sample by comparing its peak area to that of the reference standard.

Conclusion

This compound is a well-characterized synthetic estrogen whose chemical and physical properties are intrinsically linked to its potent biological activity. Its structural mimicry of estradiol allows it to hijack the estrogen receptor signaling pathway, leading to profound effects on gene expression. The distinct spectroscopic features of DES enable its reliable identification and quantification through established analytical techniques like LC-MS/MS and HPLC. This guide provides the foundational knowledge required for professionals engaged in research and development involving this historically significant and scientifically important compound.

References

- Ontogenic expression of estrogen receptor coactivators in the reproductive tract of female mice neonatally exposed to this compound. (Reproductive Toxicology) [URL: https://pubmed.ncbi.nlm.nih.gov/15019724/]

- Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2). (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7505815/]

- The mass spectra of this compound and related compounds. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/570858/]

- This compound | C18H20O2 | CID 448537. (PubChem - NIH) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Diethylstilbestrol]

- Analytical Method for this compound (Targeted to Animal and Fishery Products). (Japanese Ministry of Health, Labour and Welfare) [URL: https://www.mhlw.go.jp/stf/shingi/0000042462-1.html]

- Production, fragmentation, and quantification of this compound... (ResearchGate) [URL: https://www.researchgate.net/figure/Production-fragmentation-and-quantification-of-diethylstilbestrol-based-on-the-LAET-MS_fig3_301292040]

- Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2699221/]

- This compound DES and Epigenetics Studies. (desaction.org) [URL: https://desaction.org/epigenetics-studies/]

- Bisphenol-A and this compound exposure induces the expression of breast cancer associated long noncoding RNA HOTAIR in vitro and in vivo. (PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4104918/]

- This compound (T3D4744). (T3DB) [URL: https://t3db.ca/toxins/T3D4744]

- The role of the estrogen receptor in this compound toxicity. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/6362534/]

- This compound CAS#: 56-53-1. (ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6318987.htm]

- PRODUCT INFORMATION. (Cayman Chemical) [URL: https://cdn.caymanchem.com/cdn/insert/10006876.pdf]

- Ionization and Fragmentation of this compound Based on LAET... (ResearchGate) [URL: https://www.researchgate.net/table/Ionization-and-Fragmentation-of-Diethylstilbestrol-Based-on-LAET_tbl1_301292040]

- Structure of this compound (DES). Protons studied by ¹H-NMR are labeled. (ResearchGate) [URL: https://www.researchgate.net/figure/Structure-of-diethylstilbestrol-DES-Protons-studied-by-1-H-NMR-are-labeled_fig1_323136829]

- This compound | Estrogen/progestogen Receptor agonist | CAS 56-53-1. (Selleck Chemicals) [URL: https://www.selleckchem.com/products/diethylstilbestrol.html]

- Determination of this compound in human plasma with measurement uncertainty estimation by liquid chromatography-tandem mass spectrometry | Request PDF. (ResearchGate) [URL: https://www.researchgate.

- Showing metabocard for this compound (HMDB0014400). (Human Metabolome Database) [URL: https://hmdb.ca/metabolites/HMDB0014400]

- This compound exposure in utero: a paradigm for mechanisms leading to adult disease. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/15751030/]

- Epigenetic mechanism underlies DES-mediated alterations in HOXA10 expression. (Endocrine-Related Cancer) [URL: https://erc.bioscientifica.com/view/journals/erc/13/4/1049.xml]

- Mass spectra of TMS derivative of a di-trimethylsilyl (TMS)... (ResearchGate) [URL: https://www.researchgate.net/figure/Mass-spectra-of-TMS-derivative-of-a-di-trimethylsilyl-TMS-diethylstilbestrol-DES-b_fig2_287232204]

- This compound. (NCBI Bookshelf) [URL: https://www.ncbi.nlm.nih.gov/books/NBK310305/]

- HIF-1α inhibition by this compound and its polyacetal conjugate in hypoxic prostate tumour cells: insights from NMR metabolomics. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27539660/]

- Structures of synthetic therapeutic drugs: (a) this compound; (b)... (ResearchGate) [URL: https://www.researchgate.net/figure/Structures-of-synthetic-therapeutic-drugs-a-diethylstilbestrol-b-4-hydroxytamoxifen_fig2_359190132]

- What is the mechanism of this compound Diphosphate? (Patsnap Synapse) [URL: https://synapse.patsnap.

- Chemical structures of this compound (DES), 17estradiol (E 2 ),... (ResearchGate) [URL: https://www.researchgate.net/figure/Chemical-structures-of-diethylstilbestrol-DES-17-estradiol-E-2-and-the-indenestrol_fig1_11505319]

- This compound - ChemBK. (ChemBK) [URL: https://www.chembk.com/en/chem/Diethylstilbestrol]

- Rapid, specific method for this compound analysis using an in-line photochemical reactor with high-performance liquid chromatography and fluorescence detection. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Rapid%2C-specific-method-for-diethylstilbestrol-an-in-line-Williams-Winfield/b26a5783d8e58988220556636aa1e40a010486c9]

- UV photoconversion of environmental oestrogen this compound and its persistence in surface water under sunlight. (ResearchGate) [URL: https://www.researchgate.

- Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Development-and-in-house-validation-of-an-LC-MS-for-J%C3%A4nsch-T-rich/c54170e7041a6659778734608331185449ca693f]

- Quantitative determination of diethylstilboestrol in bovine urine with isotope dilution mass spectrometry. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/6525166/]

- KEGG DRUG: this compound. (KEGG) [URL: https://www.kegg.jp/entry/D00577]

- This compound. (Wikipedia) [URL: https://en.wikipedia.org/wiki/Diethylstilbestrol]

- Simultaneous detection of this compound and estradiol residues with a single immunochromatographic assay strip. (PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995604/]

- This compound. (NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C56531&Type=Mass-Spec&Index=1]

- Compound: this compound (CHEMBL411). (ChEMBL - EMBL-EBI) [URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL411/]

- Effects of this compound (DES) and expression of estrogen... (ResearchGate) [URL: https://www.researchgate.net/figure/Effects-of-diethylstilbestrol-DES-and-expression-of-estrogen-receptors-ERs-in_fig1_323447957]

- HPLC Method Development and Validation for Pharmaceutical Analysis. (AzoM) [URL: https://www.azom.com/article.aspx?ArticleID=17215]

- Effects of this compound on the Structure and Function of the Spleen in Male Golden Hamsters. (PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11114515/]

- Developmental exposure to this compound alters uterine gene expression that may be associated with uterine neoplasia later in life. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/17300966/]

- Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. (DiVA portal) [URL: https://www.diva-portal.org/smash/get/diva2:1680674/FULLTEXT01.pdf]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The mass spectra of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound Modifies the Structure of Model Membranes and Is Localized Close to the First Carbons of the Fatty Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIF-1α inhibition by this compound and its polyacetal conjugate in hypoxic prostate tumour cells: insights from NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. This compound | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of the estrogen receptor in this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ontogenic expression of estrogen receptor coactivators in the reproductive tract of female mice neonatally exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisphenol-A and this compound exposure induces the expression of breast cancer associated long noncoding RNA HOTAIR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The preparation of synthetic estrogens; the synthesis of this compound through the pinacol-pinacolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

diethylstilbestrol as a nonsteroidal synthetic estrogen

An In-depth Technical Guide to Diethylstilbestrol as a Nonsteroidal Synthetic Estrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DES), a potent nonsteroidal synthetic estrogen, holds a unique and cautionary place in the history of pharmacology and medicine. First synthesized in 1938, its development marked a significant milestone as the first orally active synthetic estrogen, offering therapeutic potential for a range of estrogen-deficiency-related conditions.[1][2][3] Initially prescribed for applications from preventing miscarriages to treating prostate cancer, its use was widespread for several decades.[4][5][6] However, the discovery of its profound, long-term adverse effects, particularly its transplacental carcinogenicity, led to a dramatic decline in its clinical use and established DES as a quintessential endocrine-disrupting chemical (EDC).[7][8][9][10] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, molecular mechanism of action, pharmacokinetics, and the methodologies used to study its estrogenic activity. It further explores its toxicological profile, focusing on the teratogenic and transgenerational epigenetic effects that underscore its significance as a model compound for research in endocrinology, toxicology, and developmental biology.

Introduction: A Historical and Chemical Perspective

This compound was first synthesized by Sir Charles Dodds and his team in 1938 at the University of Oxford.[1][2][11] As a stilbestrol derivative, its chemical structure, while nonsteroidal, conformationally mimics the natural steroid hormone estradiol, enabling it to function as a potent estrogen agonist.[12][13] This discovery was revolutionary, providing a cheap and orally bioavailable alternative to natural estrogens.[3][4]

Its initial clinical applications were broad, including treatment for menopausal symptoms, gonorrheal vaginitis, and hormone-sensitive cancers like prostate and breast cancer.[1][4] Most notably, from the 1940s to 1971, physicians prescribed DES to millions of pregnant women under the mistaken belief that it could prevent miscarriages and other pregnancy complications.[2][5][6] This theory was based on the premise that pregnancy loss was due to insufficient estrogen production.[3][5] However, a controlled clinical trial in 1953 demonstrated its ineffectiveness for this purpose, though its use continued.[6][11][14] The turning point came in 1971 when a study linked in utero DES exposure to a rare form of vaginal cancer, clear-cell adenocarcinoma (CCA), in the daughters of women who took the drug.[5][7][9] This discovery led the U.S. Food and Drug Administration (FDA) to advise against its use in pregnant women, marking the beginning of its clinical downfall.[1][6]

Section 1: Molecular Mechanism of Action

The biological activity of DES stems from its function as a potent agonist of the estrogen receptors (ERα and ERβ).[4][12] Despite being a nonsteroidal compound, its three-dimensional structure allows it to bind to the ligand-binding domain of ERs with high affinity, initiating a cascade of molecular events similar to that of endogenous estradiol.[13]

The primary mechanism involves the following steps:

-

Receptor Binding: DES diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The activated receptor-dimer complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[13]

-

Gene Transcription: The ER/ERE complex recruits co-activator proteins and other transcription factors, initiating the transcription of estrogen-responsive genes. This leads to the synthesis of proteins that mediate the physiological effects of estrogens, including cell growth and differentiation.[13]

The potency of DES is attributed to its high bioavailability and greater resistance to metabolism compared to natural estrogens, resulting in a more sustained and powerful activation of estrogenic pathways.[4][13]

Caption: Signaling pathway of this compound (DES).

Section 2: Pharmacokinetics and Metabolism

The clinical efficacy and toxicity of DES are heavily influenced by its pharmacokinetic profile. It is well-absorbed orally and, unlike natural estrogens, is more resistant to first-pass metabolism in the liver.[4][15]

-

Absorption and Distribution : DES is readily absorbed from the gastrointestinal tract.[15] It is widely distributed throughout the body and is known to cross the placenta, leading to fetal exposure.[4][15][16]

-

Protein Binding : It is highly bound to plasma proteins, with estimates over 95%.[4]

-

Metabolism : The primary site of metabolism is the liver, where DES undergoes hydroxylation, oxidation, and subsequent conjugation, primarily glucuronidation.[4][16] This process facilitates its excretion. The metabolism of DES can also produce reactive intermediates, such as DES quinone, which are implicated in its carcinogenic activity through the formation of DNA adducts.[17]

-

Excretion : Metabolites are excreted in both urine and feces.[4] The compound undergoes significant enterohepatic circulation, which contributes to its prolonged elimination half-life of approximately 24 hours.[4][16]

| Pharmacokinetic Parameter | Value / Description | Reference |

| Bioavailability | Well-absorbed after oral administration. | [4] |

| Protein Binding | >95% | [4] |

| Metabolism | Hepatic (Hydroxylation, Oxidation, Glucuronidation). | [4] |

| Key Metabolites | (Z,Z)-Dienestrol, Paroxypropione, Glucuronides, DES quinone. | [4][17] |

| Elimination Half-Life | Approximately 24 hours. | [4] |

| Excretion | Urine and feces. | [4] |

Section 4: Toxicology and Carcinogenicity: The Legacy of DES

The legacy of DES is defined by its severe adverse effects, which established it as a human carcinogen, teratogen, and a model endocrine-disrupting chemical.[7][8][18]

Carcinogenicity and Teratogenicity In utero exposure to DES is linked to a range of devastating health outcomes, particularly in the reproductive tracts of the offspring ("DES daughters" and "DES sons").

-

DES Daughters : Have a ~40-fold increased risk of developing clear-cell adenocarcinoma (CCA) of the vagina and cervix, a cancer that is otherwise extremely rare in young women.[7][9] They also face higher risks of breast cancer after age 40, reproductive tract abnormalities (e.g., T-shaped uterus, cervical hoods), infertility, and adverse pregnancy outcomes like ectopic pregnancy and preterm delivery.[3][8][9][18]

-

DES Sons : Exhibit an increased risk of non-cancerous epididymal cysts, cryptorchidism (undescended testes), and hypospadias.[3][8][18] Some studies have also suggested a potential increased risk for testicular cancer.[7]

-

Mothers : Women who took DES during pregnancy have a moderately increased risk of developing breast cancer.[7][19]

Endocrine Disruption and Transgenerational Effects DES is a powerful endocrine disruptor that interferes with normal hormonal signaling during critical periods of development.[20][21][22] Its effects are not limited to the directly exposed generation. Research in animal models and emerging human data suggest that DES can induce epigenetic changes—heritable alterations in gene expression that do not involve changes to the underlying DNA sequence, such as DNA methylation.[23][24] These epigenetic modifications may be passed down to subsequent generations, leading to health problems in the grandchildren of women who took DES (the F2 generation), a phenomenon known as transgenerational inheritance.[24][25][26]

| Health Risk | Exposed Population | Description of Risk | Reference |

| Clear-Cell Adenocarcinoma | DES Daughters | ~40-fold increased risk of this rare vaginal/cervical cancer. | [7][9][19] |

| Breast Cancer | DES Mothers & Daughters | Moderately increased risk for mothers; slightly increased risk for daughters after age 40. | [3][7][9] |

| Reproductive Tract Anomalies | DES Daughters | T-shaped uterus, cervical abnormalities, vaginal adenosis. | [3][8] |

| Adverse Pregnancy Outcomes | DES Daughters | Increased risk of infertility, ectopic pregnancy, preterm delivery, stillbirth. | [4][18] |

| Genital Abnormalities | DES Sons | Epididymal cysts, cryptorchidism, hypospadias. | [8][18] |

| Transgenerational Effects | DES Grandchildren | Potential for issues like delayed menstruation, irregular cycles, and hypospadias. | [3][25] |

Section 5: Methodologies for Studying this compound

Evaluating the estrogenic activity of compounds like DES requires robust in vitro and in vivo assays. The following protocols describe two foundational in vitro methods used to characterize estrogenicity.

Protocol 1: Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., DES) for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[27]

Causality and Principle: This assay operates on the principle of competitive displacement. A radiolabeled estrogen ([³H]-E2) is incubated with a source of estrogen receptors (typically rat uterine cytosol).[27] The test compound is added at increasing concentrations and competes with [³H]-E2 for binding to the ER. A potent competitor like DES will displace the radiolabeled ligand at low concentrations. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. The concentration at which the test compound inhibits 50% of the maximum [³H]-E2 binding is its IC50 value.[27][28]

Caption: Workflow for a cell proliferation (E-SCREEN) assay.

Step-by-Step Methodology:

-

Cell Culture Preparation: Culture MCF-7 cells in a standard medium. Prior to the assay, switch the cells to a hormone-deprived medium (phenol red-free medium supplemented with charcoal-stripped serum) for several days to arrest growth and upregulate ER expression.

-

Cell Seeding: Harvest the hormone-starved cells and seed them at a low density into 96-well plates.

-

Treatment: After allowing the cells to attach (e.g., 24 hours), replace the medium with fresh hormone-deprived medium containing serial dilutions of DES. Include a negative control (vehicle only) and a positive control (17β-estradiol).

-

Incubation: Incubate the plates for approximately 6 days, allowing for multiple rounds of cell division.

-

Quantification of Proliferation: At the end of the incubation period, fix the cells (e.g., with trichloroacetic acid) and stain them with a protein-binding dye such as sulforhodamine B (SRB).

-

Data Analysis: Solubilize the bound dye and measure the absorbance using a plate reader. The absorbance is directly proportional to the cell number. Plot the absorbance against the log concentration of DES to generate a dose-response curve and calculate the EC50 (the concentration that elicits 50% of the maximal proliferative response).

Conclusion

This compound represents a pivotal chapter in the development of synthetic hormones and a stark lesson in the complexities of endocrine disruption. Its journey from a celebrated therapeutic agent to a recognized human carcinogen and teratogen has profoundly influenced drug safety regulations, clinical practice, and scientific research. As a potent nonsteroidal estrogen, DES continues to serve as an invaluable tool for investigating the mechanisms of hormone action, the pathways of carcinogenesis, and the long-term, multi-generational consequences of developmental exposure to endocrine-disrupting chemicals. The methodologies developed to study its activity form the basis of modern screening programs for environmental estrogens. The ongoing study of DES-exposed cohorts remains critical for understanding the full spectrum of its legacy and for informing public health strategies aimed at mitigating the risks of endocrine disruption.

References

- Wikipedia. (n.d.). This compound.

- DES Action. (n.d.). This compound DES Transgenerational Effects Studies.

- EBSCO. (n.d.). This compound (DES) | Research Starters.

- YouTube. (2025, March 27). Pharmacology of this compound (Stilbestrol, Dibestrol); Mechanism of action, Pharmacokinetics.

- Centers for Disease Control and Prevention. (2011, October 6). This compound History.

- PubMed. (2022, August 8). Cell proliferation assay for determination of estrogenic components in food: a systematic review.

- National Center for Biotechnology Information. (n.d.). DES Case Study - Women and Health Research.

- National Center for Biotechnology Information. (n.d.). This compound - 15th Report on Carcinogens.

- PubMed. (n.d.). Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect.

- Internet in a Box. (n.d.). DES History.

- Wikipedia. (n.d.). Birth defects of this compound.

- National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5.

- Nursing Central. (n.d.). This compound (DES) | Davis's Drug Guide.

- DES Action Australia. (2018, May 7). DES as Endocrine Disruptor.

- National Institute of Environmental Health Sciences. (n.d.). Endocrine Disruptors.

- Oxford Academic. (n.d.). Adverse Effects of the Model Environmental Estrogen this compound Are Transmitted to Subsequent Generations | Endocrinology.

- U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol.

- This compound.info. (2018, May 27). Epigenetics and transgenerational effects of DES.

- National Center for Biotechnology Information. (n.d.). This compound - Pharmaceuticals.

- National Cancer Institute. (2025, January 31). This compound (DES) Exposure and Cancer.

- AMA Journal of Ethics. (2015). This compound (DES) Pregnancy Treatment: A Promising Widely Used Therapy with Unintended Adverse Consequences.

- Britannica. (n.d.). This compound (DES).

- PubMed. (n.d.). Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol.

- National Institute of Environmental Health Sciences. (2017, October 30). DES biological actions involving receptor mediated activities as a mechanism for its toxicity.

- PubMed. (n.d.). Intrauterine exposure to this compound: long-term effects in humans.

- DES Daughter. (2015, December 16). This compound Resources: Epigenetics and Transgenerational Effects.

- National Institutes of Health. (n.d.). Exposure to this compound during sensitive life stages: a legacy of heritable health effects.

- National Toxicology Program. (n.d.). This compound.pdf.

- Danish Environmental Protection Agency. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment.

- ResearchGate. (n.d.). Cell proliferation assay for determination of estrogenic components in food: a systematic review | Request PDF.

- This compound.info. (2018, May 8). Epigenetics and transgenerational effects of DES.

- National Institutes of Health. (n.d.). Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects.

- Semantic Scholar. (n.d.). Cell proliferation assay for determination of estrogenic components in food: a systematic review.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.

- Arizona State University. (2015, March 23). This compound (DES) in the US | Embryo Project Encyclopedia.

- Wikipedia. (n.d.). Nonsteroidal estrogen.

- PubMed. (n.d.). The metabolism of this compound.

- U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol.

- ResearchGate. (2025, August 9). Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects | Request PDF.

- DES Action USA. (2023, July 17). Caring for the this compound exposed patient.

- Thermo Fisher Scientific. (n.d.). Estrogen Receptor-α Coactivator Assay.

- JoVE. (2023, February 10). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay | Protocol Preview.

- National Center for Biotechnology Information. (n.d.). The this compound Legacy: A Powerful Case Against Intervention in Uncomplicated Pregnancy.

Sources

- 1. This compound (DES) | Research Starters | EBSCO Research [ebsco.com]

- 2. DES Case Study - Women and Health Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journalofethics.ama-assn.org [journalofethics.ama-assn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. DES History [medbox.iiab.me]

- 7. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Birth defects of this compound - Wikipedia [en.wikipedia.org]

- 9. This compound (DES) Exposure and Cancer - NCI [cancer.gov]

- 10. Intrauterine exposure to this compound: long-term effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. The this compound Legacy: A Powerful Case Against Intervention in Uncomplicated Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (DES) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 16. The metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. DES as Endocrine Disruptor - DES Action Australia [desaction.org.au]

- 21. Endocrine Disruptors | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Epigenetics and transgenerational effects of DES [this compound.co.uk]

- 24. Epigenetics and transgenerational effects of DES [this compound.co.uk]

- 25. This compound DES Transgenerational Effects Studies [this compound.co.uk]

- 26. This compound Resources: Epigenetics and Transgenerational Effects [desdaughter.com]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

An In-Depth Technical Guide on the Long-Term Health Effects of In Utero Diethylstilbestrol Exposure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylstilbestrol (DES), a potent synthetic estrogen prescribed to millions of pregnant women from the 1940s to the 1970s, has become a paradigm for endocrine disruption and the developmental origins of adult disease.[1][2] In utero exposure to DES is linked to a spectrum of long-term adverse health outcomes, including reproductive tract abnormalities, infertility, cancer, and potential transgenerational effects. This guide provides a comprehensive technical overview of the molecular mechanisms of DES action, the well-documented health consequences for prenatally exposed individuals ("DES daughters" and "DES sons"), and the emerging evidence for epigenetic inheritance of DES-induced pathologies. Furthermore, it details established methodologies and experimental protocols crucial for the continued investigation of DES and other endocrine-disrupting chemicals (EDCs).